molecular formula C16H26ClNO B594155 PCMPA (hydrochloride) CAS No. 1934-63-0

PCMPA (hydrochloride)

Cat. No. B594155
CAS RN: 1934-63-0
M. Wt: 283.84
InChI Key: SLOSQDPYENDOMX-UHFFFAOYSA-N
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Description

PCMPA (hydrochloride) is a synthetic drug that is structurally related to the psychoactive compound phencyclidine . It has been identified as a potential drug of abuse . The pharmacology of this compound has yet to be elucidated . This product is intended for forensic and research applications .


Molecular Structure Analysis

The molecular formula of PCMPA (hydrochloride) is C16H25NO • HCl . The InChI code is InChI=1S/C16H25NO.ClH/c1-18-14-8-13-17-16 (11-6-3-7-12-16)15-9-4-2-5-10-15;/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3;1H . This information can be used to analyze the molecular structure of the compound.


Physical And Chemical Properties Analysis

PCMPA (hydrochloride) is a crystalline solid . It has a formula weight of 283.8 . It is soluble in DMF (20 mg/ml), DMSO (14 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 10 mg/ml) .

Scientific Research Applications

Forensic Chemistry & Toxicology

PCMPA (hydrochloride) has been identified as a synthetic drug structurally related to phencyclidine, a psychoactive compound. It has emerged as a potential drug of abuse, and its pharmacology is yet to be fully understood . In forensic chemistry and toxicology, PCMPA (hydrochloride) serves as an analytical reference standard. Researchers utilize it to study its metabolic pathways and detection in biological specimens, contributing to the understanding of its toxicological profile and aiding in law enforcement efforts.

Pharmaceutical Research

In pharmaceutical research, PCMPA (hydrochloride) could be explored for its pharmacological effects and potential therapeutic applications. Although currently not intended for human or veterinary use, its structural similarity to known psychoactive compounds makes it a candidate for studying receptor binding affinities, neurological pathways, and behavioral effects in preclinical studies .

Environmental Chemistry

The environmental fate of PCMPA (hydrochloride) can be studied to understand its persistence and degradation in various ecosystems. Researchers can investigate its potential environmental impacts, such as toxicity to aquatic life or bioaccumulation, contributing to the field of environmental risk assessment.

Each of these applications demonstrates the versatility of PCMPA (hydrochloride) as a compound of interest across multiple scientific disciplines. While its direct applications may be limited due to its status as a likely drug of abuse, the compound provides valuable insights and serves as a tool in advancing scientific knowledge in these areas.

Cayman Chemical Product Information

properties

IUPAC Name

N-(3-methoxypropyl)-1-phenylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-18-14-8-13-17-16(11-6-3-7-12-16)15-9-4-2-5-10-15;/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOSQDPYENDOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1(CCCCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043198
Record name N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1934-63-0
Record name N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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